2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic compound with the molecular formula C22H29N5O4S and a molecular weight of approximately 459.57 g/mol. The compound features a unique structure that incorporates a cyclopenta[d]pyrimidine moiety, which is significant for its potential biological activities. This compound is primarily utilized in research settings, particularly in the fields of medicinal chemistry and pharmacology, due to its promising therapeutic properties.
The information regarding this compound can be sourced from various chemical databases and research articles, including PubChem and BenchChem, which provide detailed descriptions and properties of the compound.
This compound falls under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen atoms. It is classified as a thioacetamide derivative due to the presence of a thio group (-S-) linked to an acetamide functional group.
The synthesis of 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multi-step organic synthesis techniques. A common approach includes:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C22H29N5O4S/c1-3-25(4-2)12-7-13-26-19-11-6-10-18(19)21(24-22(26)29)32-15-20(28)23-16-8-5-9-17(14-16)27(30)31/h5,8-9,14H,3-4,6-7,10-13,15H2,1-2H3,(H,23,28)
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
These notations provide insight into the connectivity and stereochemistry of the molecule.
The compound's structural data indicates various functional groups that contribute to its chemical behavior and potential biological activity. The presence of a nitrophenyl group suggests possible interactions with biological targets.
The compound may participate in various chemical reactions typical for amides and thioethers:
Reactions involving this compound should be conducted under controlled laboratory conditions with appropriate safety measures due to the potential reactivity of its functional groups.
The mechanism of action for 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide may involve interactions at specific biological targets such as enzymes or receptors. The pharmacophoric elements within its structure suggest that it could modulate biological pathways related to cell signaling or metabolic processes.
Research indicates that similar compounds exhibit activities against various biological targets; thus, this compound may also show potential therapeutic effects depending on its bioavailability and pharmacokinetics.
The physical properties include:
Chemical properties include:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) may be employed to study these properties further.
This compound has potential applications in:
CAS No.: 18883-66-4
CAS No.: 63489-58-7
CAS No.: 32845-42-4
CAS No.: 13986-27-1
CAS No.: 5398-23-2